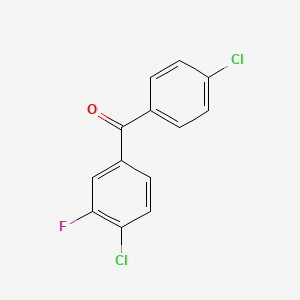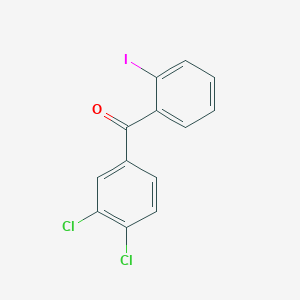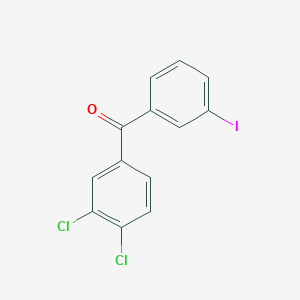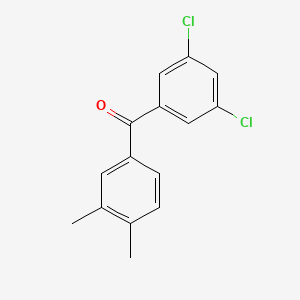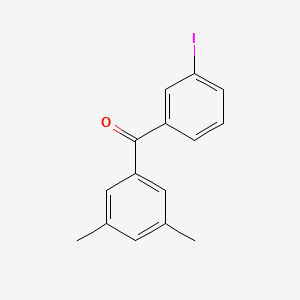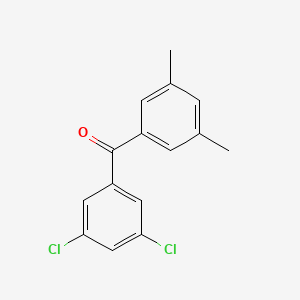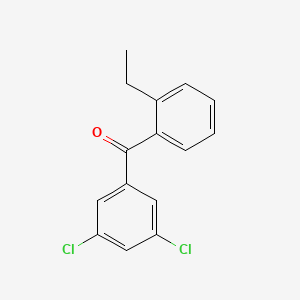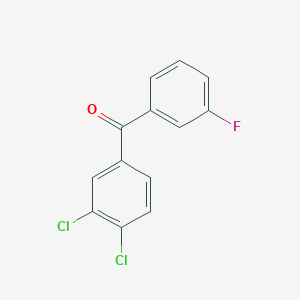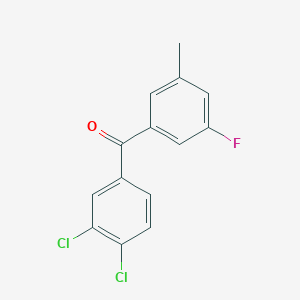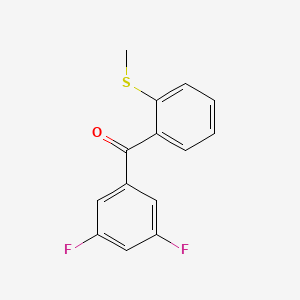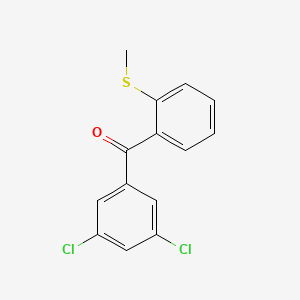
3-(3,5-Dichlorophenyl)-2',6'-dichloropropiophenone
説明
科学的研究の応用
Synthesis and Properties
Synthesis and Spectroscopic Properties : The compound 3-(3,5-Dichlorophenyl)-2',6'-dichloropropiophenone has been utilized in the synthesis and characterization of various acylthioureas, which are studied for their antipathogenic activity. These derivatives, including those with 3,5-dichlorophenyl substituents, have been found to interact with bacterial cells in both free and adherent states, showing significant anti-pathogenic activity especially on strains known for their biofilm-forming capabilities. This indicates their potential in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Copolymer Synthesis : Electrophilic trisubstituted ethylenes involving ring-disubstituted variants of the compound have been synthesized and characterized. These substances have been used to copolymerize with styrene, resulting in copolymers with high glass transition temperatures indicating decreased chain mobility due to their high dipolar character. This highlights the compound's role in the creation of materials with specific thermal and structural properties (Kim et al., 1999).
Photocrosslinkable Polymers : The compound has been used in synthesizing a series of polymers with photocrosslinking properties. These polymers exhibit enhanced rates of photocrosslinking compared to homopolymers when copolymerized with various substances. Their thermal stability and molecular weights have been determined, indicating their potential in various applications requiring materials with specific crosslinking and thermal properties (Suresh et al., 2016).
Safety and Hazards
Based on a similar compound, 3-(3,5-Dichlorophenyl)propionic acid, it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
作用機序
Target of Action
Compounds with similar structures have been shown to interact with various targets
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets in a similar manner . The compound’s interaction with its targets and the resulting changes would depend on the specific biochemical properties of the compound and the target.
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways . The downstream effects of these interactions would depend on the specific pathways involved.
Pharmacokinetics
Studies on structurally similar compounds suggest that these properties can significantly impact the compound’s bioavailability .
Result of Action
Based on its structural similarity to other compounds, it may have similar effects .
Action Environment
The action, efficacy, and stability of 3-(3,5-Dichlorophenyl)-2’,6’-dichloropropiophenone can be influenced by various environmental factors. These may include the pH of the environment, temperature, presence of other chemicals, and specific conditions within the body
特性
IUPAC Name |
1-(2,6-dichlorophenyl)-3-(3,5-dichlorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl4O/c16-10-6-9(7-11(17)8-10)4-5-14(20)15-12(18)2-1-3-13(15)19/h1-3,6-8H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESCLEICGQVXHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)CCC2=CC(=CC(=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644987 | |
| Record name | 1-(2,6-Dichlorophenyl)-3-(3,5-dichlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dichlorophenyl)-2',6'-dichloropropiophenone | |
CAS RN |
898777-47-4 | |
| Record name | 1-Propanone, 1-(2,6-dichlorophenyl)-3-(3,5-dichlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,6-Dichlorophenyl)-3-(3,5-dichlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



